molecular formula C25H22FN3OS B2521943 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 897480-75-0

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2521943
CAS No.: 897480-75-0
M. Wt: 431.53
InChI Key: OYXQMHUEOFYWQO-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C25H22FN3OS and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A series of compounds, including those related to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, have been synthesized and evaluated for their antimicrobial properties. These compounds, characterized by the incorporation of fluorinated benzothiazole and piperazine groups, have shown promising antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the global challenge of antimicrobial resistance (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Molecular Interactions and Crystallography

The study of molecular interactions and crystal structures of compounds similar to this compound provides insights into their potential pharmacological applications. For instance, the crystal structure analysis of related compounds has revealed significant details about their molecular conformations and intermolecular interactions, which are crucial for understanding their biological activities and designing drugs with improved efficacy (Mahesha et al., 2019).

Potential in Antipsychotic Drug Development

Compounds with structural similarities to this compound, particularly those containing fluorobenzothiazole and piperazine groups, have been explored for their potential as antipsychotic agents. Their pharmacological evaluation in terms of affinities for dopamine and serotonin receptors suggests their promise in the development of new antipsychotic medications with possibly fewer side effects (Raviña et al., 1999).

Synthesis and Radiopharmaceutical Applications

The synthesis of fluorine-18 labeled compounds, closely related to this compound, opens up possibilities in the field of radiopharmaceuticals. Such compounds, due to their high affinity for specific biological targets, can be used in positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of various health conditions (Haka & Kilbourn, 1990).

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXQMHUEOFYWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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